molecular formula C9H10N2O5 B12836103 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester

Cat. No.: B12836103
M. Wt: 226.19 g/mol
InChI Key: VQWVTUDKHQZFNL-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester (CID 90303491) is a derivative of para-aminobenzoic acid (PABA), a versatile and critical building block in pharmaceutical research and development . PABA's structural versatility, allowing for substitutions at both the amino and carboxyl groups, makes it and its analogs highly valuable for the creation of novel molecules with potential medical applications . This specific ester is a useful synthetic intermediate in organic and medicinal chemistry research. Compounds based on the PABA scaffold are found in a wide range of bioactive molecules and are generally considered to be well-tolerated . PABA derivatives have demonstrated a broad spectrum of biological activities in research settings, including serving as cholinesterase inhibitors for Alzheimer's disease research, antimicrobial agents, anticancerous compounds, and antioxidants . The presence of multiple functional groups on the aromatic ring, including the amino, hydroxy, nitro, and ester, makes this compound a versatile precursor for further chemical derivatization, such as the formation of Schiff bases, coordination complexes with metal ions, and other complex structures . This product is intended for research purposes as a chemical intermediate or building block in the synthesis of more complex molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, whether human or veterinary.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

ethyl 4-amino-5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H10N2O5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2,10H2,1H3

InChI Key

VQWVTUDKHQZFNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester typically involves the nitration of a suitable benzoic acid derivative followed by esterification. One common method is the nitration of 4-Amino-5-hydroxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and esterification steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, concentration, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-Amino-5-oxo-2-nitrobenzoic acid ethyl ester.

    Reduction: Formation of 4,5-Diamino-2-nitrobenzoic acid ethyl ester.

    Substitution: Formation of various substituted benzoic acid ethyl esters depending on the substituent introduced.

Scientific Research Applications

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and hydroxyl groups can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities.

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate ()

  • Structure: Lacks nitro (-NO₂) and hydroxyl (-OH) groups compared to the target compound.
  • Properties: Solubility: Higher lipophilicity due to the absence of polar nitro and hydroxyl groups. Reactivity: The amino group participates in hydrogen bonding, but the lack of electron-withdrawing nitro groups reduces aromatic ring activation for electrophilic substitution. Spectral Data: NMR shows aromatic protons (δ 6.5–7.5 ppm) and an ester methyl group (δ 1.3 ppm) .
  • Applications : Primarily used as a local anesthetic (benzocaine).

5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Ethyl Ester ()

  • Structure: Methoxy (-OCH₃) replaces the amino (-NH₂) group at position 3.
  • Properties: Electronic Effects: Methoxy is electron-donating, opposing the electron-withdrawing nitro group, leading to altered resonance stabilization. Solubility: Methoxy enhances solubility in polar solvents compared to amino groups. Spectral Data: IR would show C-O-C stretches (~1250 cm⁻¹) for methoxy, distinct from N-H stretches (~3300 cm⁻¹) in the target compound .
  • Applications: Potential use in dyes or agrochemicals due to nitro and methoxy substituents.

5-Amino-2-methylthiazole-4-carboxylic Acid Ethyl Ester ()

  • Structure: Thiazole ring replaces the benzene ring; methyl and amino groups are present.
  • Properties :
    • Aromaticity : Thiazole’s heterocyclic structure imparts different π-electron delocalization and basicity.
    • Bioactivity : Thiazole derivatives often exhibit antimicrobial or antitumor activity, unlike benzoic acid esters .
    • Spectral Data : NMR would show thiazole protons (δ 7.0–8.0 ppm) and absence of aromatic nitro group signals.

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate ()

  • Structure : Contains an azo (-N=N-) group and bromo (-Br) substituent.
  • Properties: Chromophore: Azo group contributes to visible light absorption, making it suitable for dyes. Applications: Likely used in textile or polymer industries due to color and stability.

Structural and Functional Analysis

Substituent Effects on Properties

Substituent Electronic Effect Impact on Solubility Key Applications
-NO₂ (Position 2) Electron-withdrawing Decreases in polar solvents Pharmaceuticals, explosives
-NH₂ (Position 4) Electron-donating Increases in aqueous media Drug intermediates
-OH (Position 5) Polar, H-bond donor Enhances water solubility Antioxidants, metal chelators
-COOEt (Ester) Moderate polarity Balances lipophilicity Prodrugs, polymer precursors

Spectral Data Comparison

Compound 1H NMR (δ, ppm) IR (cm⁻¹)
Target Compound Aromatic H: ~7.5–8.5; NH₂: ~5.0–6.0 NO₂: ~1520; OH: ~3300; COOEt: ~1700
Ethyl 4-Aminobenzoate () Aromatic H: 6.5–7.5; NH₂: ~3.5–4.5 COOEt: ~1700; NH₂: ~3300
5-Hydroxy-4-methoxy Analogue () OCH₃: ~3.8; OH: ~5.5 (broad) C-O-C: ~1250; NO₂: ~1520

Biological Activity

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester (CAS No. 1146162-38-0) is an organic compound notable for its unique structural features, including an amino group, a hydroxy group, and a nitro group attached to a benzoic acid backbone. This compound has garnered attention in pharmacological research due to its potential biological activities , which include anti-inflammatory and antimicrobial properties . The molecular formula of this compound is C10H12N2O5C_{10}H_{12}N_{2}O_{5} with a molecular weight of 226.19 g/mol .

Anti-inflammatory Properties

Research indicates that compounds with nitro groups can influence inflammatory pathways by interacting with various biological targets. The mechanisms often involve the generation of reactive oxygen species (ROS), which can have both damaging and therapeutic effects depending on the context. In particular, this compound has shown promise in modulating inflammatory responses, potentially making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Nitro compounds are known to interact with microbial systems, leading to cell death or inhibition of growth. This compound's structure allows it to act against a range of pathogens, which is crucial for its application in antibiotic development .

The biological activity of this compound may be attributed to its ability to interact with enzymes and receptors involved in inflammation and microbial resistance. The presence of both amino and hydroxy groups enhances its reactivity, potentially leading to significant biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-5-methoxy-2-nitrobenzoic acidC9H9N1O5Contains a methoxy group instead of an amino group.
2-Hydroxy-5-nitrobenzoic acidC7H5N1O5Lacks amino functionality; primarily used as a reference standard.
4-Amino-3-hydroxybenzoic acidC7H9N1O3Different position of functional groups; used in dye synthesis.
5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl esterC10H11N1O6Contains methoxy instead of amino; different biological activity profile.

The structural features of this compound, particularly the combination of functional groups, may enhance its pharmacological potential compared to these similar compounds .

In vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

  • Anti-inflammatory Activity : A study demonstrated that this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In another study, this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains, suggesting its potential as a new antibiotic .

Clinical Implications

The findings from these studies suggest that this compound could play a role in treating conditions associated with inflammation and infection. Further clinical research is necessary to validate these findings and explore the full therapeutic potential of this compound .

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